ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate is a chemical compound with the molecular formula C10H12Br2N2O2 and a molecular weight of 352.03 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, and a dibromopyridine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate typically involves the reaction of 2,3-dibromopyridine with ethyl 2-amino-3-bromopropanoate under specific reaction conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dibromo groups can be reduced to form mono- or non-brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, mono-brominated derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromopyridine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-(2-bromopyridin-4-yl)propanoate: Lacks one bromine atom compared to the target compound.
Ethyl 2-amino-3-(3-bromopyridin-4-yl)propanoate: The bromine atom is positioned differently on the pyridine ring.
Ethyl 2-amino-3-(2,3-dichloropyridin-4-yl)propanoate: Contains chlorine atoms instead of bromine.
Uniqueness
Ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate is unique due to the presence of two bromine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The dibromo substitution pattern can enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 2-amino-3-(2,3-dibromopyridin-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2O2/c1-2-16-10(15)7(13)5-6-3-4-14-9(12)8(6)11/h3-4,7H,2,5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPJHRDQGXDCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C(=NC=C1)Br)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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